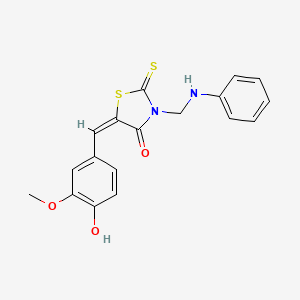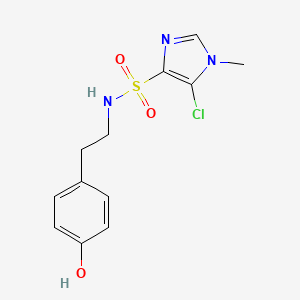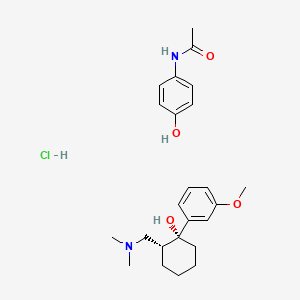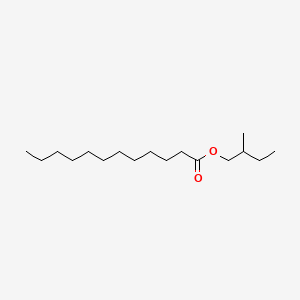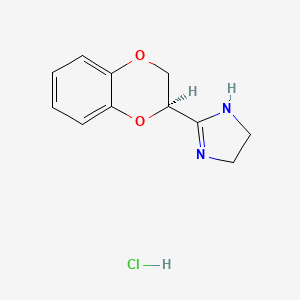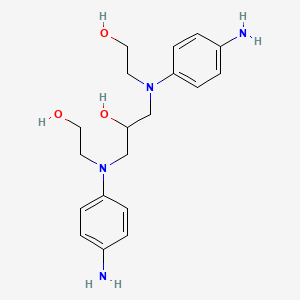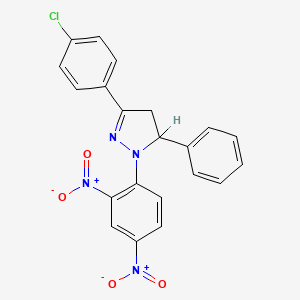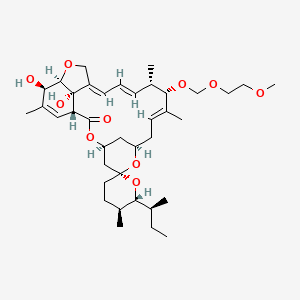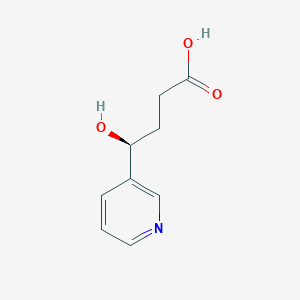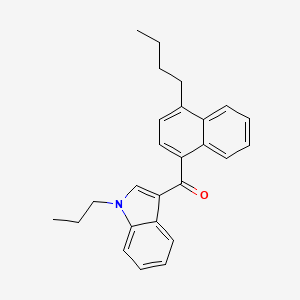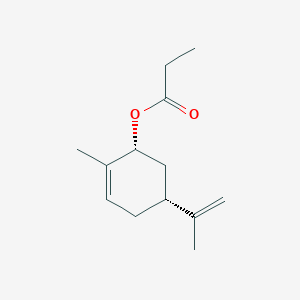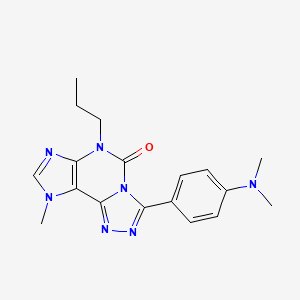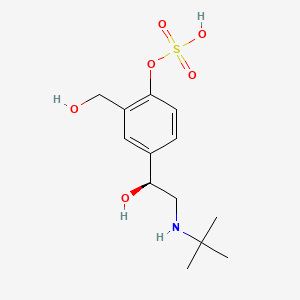
Albuterol-4-sulfate, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Albuterol-4-sulfate, (S)-, also known as (S)-salbutamol-4’-O-sulfate, is a pharmacologically active enantiomer of salbutamol. It is a beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its ability to relax bronchial smooth muscle, thereby alleviating bronchospasm and improving airflow in patients with obstructive airway diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Albuterol-4-sulfate, (S)-, involves the enantioselective synthesis of (S)-salbutamol followed by sulfation. The enantioselective synthesis can be achieved using chiral catalysts or starting materials. The sulfation process typically involves the reaction of (S)-salbutamol with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfate ester .
Industrial Production Methods
Industrial production of Albuterol-4-sulfate, (S)-, often employs genetically modified fission yeast cells for the biosynthesis of the sulfate ester. This biotechnological approach ensures high enantiomeric purity and efficient production. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
化学反应分析
Types of Reactions
Albuterol-4-sulfate, (S)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
科学研究应用
Albuterol-4-sulfate, (S)-, has a wide range of scientific research applications:
作用机制
Albuterol-4-sulfate, (S)-, exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby reducing bronchospasm and improving airflow .
相似化合物的比较
Similar Compounds
Salbutamol (Racemic mixture): Contains both ®- and (S)-enantiomers.
Levalbuterol ®-: The pharmacologically active enantiomer of salbutamol.
Terbutaline: Another beta-2 adrenergic receptor agonist with a similar structure and function.
Uniqueness
Albuterol-4-sulfate, (S)-, is unique due to its high enantiomeric purity and specific pharmacological activity. Unlike the racemic mixture, the (S)-enantiomer is associated with fewer side effects and improved therapeutic efficacy .
属性
CAS 编号 |
146698-86-4 |
|---|---|
分子式 |
C13H21NO6S |
分子量 |
319.38 g/mol |
IUPAC 名称 |
[4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m1/s1 |
InChI 键 |
FPMLHYFHLRTRMB-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


